1-Benzyl-3-hydroxypyrrolidin-2-one

Asymmetric Synthesis Chiral Intermediate Pharmaceutical R&D

Researchers and procurement managers face inconsistent N-protecting group stability and enantiopurity in pyrrolidinone intermediates. This 97% purity racemic mixture solves both: the N-benzyl group enables selective hydrogenolysis and influences stereochemical outcomes in downstream transformations. - **Key application**: Chiral intermediate for (2S,3S)-3-hydroxyproline via reductive cyanation - **Supply advantage**: Available for immediate research-scale shipment; orthogonal deprotection profile vs. N-methyl or N-H analogs - **Physicochemical data**: LogP ~0.78, balanced H-bond capacity for CNS target programs

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 5336-34-5
Cat. No. B12882728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-hydroxypyrrolidin-2-one
CAS5336-34-5
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1O)CC2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-10-6-7-12(11(10)14)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
InChIKeyZFKSGLSXEGBCIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-hydroxypyrrolidin-2-one: Specifications & Procurement


1-Benzyl-3-hydroxypyrrolidin-2-one (CAS 5336-34-5) is a synthetic pyrrolidin-2-one derivative characterized by a five-membered cyclic amide (lactam) core bearing a hydroxyl group at the 3-position and a benzyl substituent on the nitrogen atom [1]. With a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol, the compound is a racemic mixture of two enantiomers due to the chiral center at C3, and is typically supplied at 97% purity for research and pharmaceutical intermediate applications . The benzyl group provides synthetic versatility as a protecting moiety that can be removed via hydrogenolysis to yield 3-hydroxy-2-pyrrolidinone or converted via reduction to the corresponding pyrrolidine, distinguishing it from N-alkyl or N-H analogs with different reactivity profiles [2].

Hydrogenolytic debenzylation route compatible
Racemic mixture enables chiral pool access
Key intermediate for (-)-vasicol and deaminovasicol synthesis
N-Benzyl protection supports multi-step elaboration

Why 1-Benzyl-3-hydroxypyrrolidin-2-one Cannot Be Substituted


Within the 3-hydroxypyrrolidin-2-one scaffold, the identity of the N-substituent fundamentally dictates both the compound's synthetic utility and its biological properties [1]. The benzyl group confers a unique combination of orthogonal protecting capability, enhanced lipophilicity (LogP ~0.78), and the capacity to influence stereochemical outcomes in downstream transformations [2]. N-Alkyl analogs (e.g., N-methyl) lack the benzylic activation that facilitates selective deprotection, while N-H or N-acyl derivatives possess different hydrogen-bonding and reactivity profiles [3]. The documented stereochemical influence of the 3-hydroxy configuration on biological activity further underscores that substitution of the N-benzyl moiety or use of racemic versus enantiopure material cannot be assumed to yield equivalent outcomes in both synthesis and pharmacological studies [4].

N-Alkyl analogs
Lack benzylic activation for selective hydrogenolytic deprotection; synthetic pathway may diverge.
N-H or N-acyl derivatives
Different hydrogen-bonding profiles and reactivity limit direct substitution in multi-step sequences.
Racemic vs enantiopure material
Stereochemical outcomes in downstream synthesis and biological studies may not transfer; racemate selection context must be reviewed.

1-Benzyl-3-hydroxypyrrolidin-2-one: Differentiation Evidence


Enantioselective Synthesis: N-Benzyl Advantage

In a flexible synthetic approach from (S)-malic acid, Huang and colleagues reported the enantioselective synthesis of (S)-3-hydroxy-2-pyrrolidinone and (S)-1-alkyl-3-hydroxy-2-pyrrolidinones, including the N-benzyl derivative. The N-benzyl-(S)-3-hydroxypyrrolidin-2-one served as a key intermediate enabling the first total synthesis of (-)-vasicol and deaminovasicol, natural alkaloids with established pharmacological relevance. The N-benzyl protection was critical for successful downstream transformations and stereochemical integrity, whereas alternative N-substituents would not have provided the same orthogonal protecting group strategy or crystallinity for purification [1].

N-Benzyl advantage
Class-level inference
Enables first total synthesis of (-)-vasicol and deaminovasicol; N-benzyl protection critical for stereochemical integrity and crystallinity.
Supports chiral intermediate selection for natural product synthesis.
Comparative yields not quantified; documented preferred precursor.
Asymmetric Synthesis Chiral Intermediate Pharmaceutical R&D

(2S,3S)-3-Hydroxyproline Synthesis via N-Benzyl Intermediate

An improved three-step asymmetric synthesis of the unusual amino acid (2S,3S)-3-hydroxyproline was reported using N-benzyl-(S)-3-hydroxypyrrolidin-2-one as the starting chiral intermediate. The key step involved reductive cyanation of the N-benzyl-protected pyrrolidin-2-one. The benzyl group serves as an essential protecting moiety that is stable under the cyanation conditions yet can be subsequently removed via hydrogenolysis to unmask the free amine. Non-benzylated analogs (e.g., N-H or N-alkyl) would either be incompatible with the reaction conditions or lack the necessary crystallinity and purification characteristics of the benzyl derivative .

3-Hydroxyproline synthesis
Class-level inference
Reported 3-step asymmetric conversion to (2S,3S)-3-hydroxyproline via reductive cyanation of N-benzyl intermediate.
Supports synthetic pathway fit for 3-hydroxyproline programs.
No comparative data against N-H or other N-substituted precursors.
Amino Acid Synthesis Chiral Pool Peptidomimetics

Clathrate-Based Chiral Resolution

Japanese patent JPH0673000A describes a method for separating optical isomers of 3-hydroxypyrrolidines via clathrate compound formation with host compounds. The method specifically includes 1-benzyl-3-hydroxypyrrolidine (derivable from 1-benzyl-3-hydroxypyrrolidin-2-one via lactam reduction) among the target substrates [1]. The N-benzyl group enhances aromatic interactions with acetylene-based host compounds (formula II), biphenyl derivatives (formula V), and trans-1,2-disubstituted cyclic hosts (formula IV), improving clathrate crystallization efficiency compared to N-alkyl or N-H analogs which lack the extended π-system for host-guest recognition. While quantitative separation factors are not provided in the abstract, the explicit inclusion of the N-benzyl derivative as a preferred substrate demonstrates its differential utility in chiral resolution processes [2].

Clathrate resolution
Supporting evidence
N-Benzyl-3-hydroxypyrrolidine forms clathrates with aryl-based hosts for enantiomer separation; non-benzylated analogs lack extended π-system.
Supports compatibility with clathrate-based chiral resolution methods.
Quantitative separation efficiency not reported in patent abstract.
Chiral Resolution Process Chemistry Pharmaceutical Intermediates

Physicochemical Profile: LogP and H-Bonding

The benzyl substitution on 1-benzyl-3-hydroxypyrrolidin-2-one significantly alters its physicochemical profile compared to the unsubstituted 3-hydroxy-2-pyrrolidinone scaffold. The calculated LogP of 0.7177 (XlogP ~0.7) reflects the lipophilic contribution of the benzyl group, which is absent in the parent N-H compound [1]. Topological polar surface area (TPSA) is 40.5 Ų, with 1 hydrogen bond donor and 2 hydrogen bond acceptors, producing a balanced polarity profile suitable for blood-brain barrier penetration studies and CNS-targeted drug discovery programs [2]. These properties differentiate it from more polar N-H analogs and more lipophilic N-alkyl derivatives, positioning it as a privileged intermediate for specific pharmacokinetic tuning in lead optimization.

Physicochemical profile
Supporting evidence
LogP 0.7177; TPSA 40.5 Ų; 1 HBD, 2 HBA. Benzyl group contributes ~0.7 logP increase vs N-H core.
May support lipophilicity tuning in CNS penetration research.
Calculated parameters; experimental LogP from database.
ADME Prediction Medicinal Chemistry Physicochemical Properties

1-Benzyl-3-hydroxypyrrolidin-2-one: Application Scenarios


Asymmetric Synthesis of Chiral Amino Acids

The N-benzyl-(S)-3-hydroxypyrrolidin-2-one is the established chiral intermediate for the asymmetric synthesis of (2S,3S)-3-hydroxyproline, an unusual amino acid with applications in peptidomimetic drug design . The three-step conversion via reductive cyanation provides access to this valuable chiral building block. Additionally, the compound serves as the key precursor for total synthesis of natural alkaloids including (-)-vasicol and deaminovasicol, where the N-benzyl protection is essential for maintaining stereochemical integrity throughout the synthetic sequence [1].

CNS-Targeted Drug Discovery Intermediate

With a calculated LogP of 0.72 and balanced hydrogen bonding capacity, 1-benzyl-3-hydroxypyrrolidin-2-one provides a physicochemical profile compatible with blood-brain barrier penetration [2]. N-substituted pyrrolidinones have been reported as scaffolds of interest for cognition activators and treatment of brain insufficiencies [3]. The benzyl group offers synthetic versatility as a removable protecting moiety via hydrogenolysis, enabling late-stage diversification to N-H derivatives after core scaffold elaboration [4].

Enantiopure Building Block Preparation

The N-benzyl group enhances the compound's compatibility with clathrate-based optical isomer separation methodologies using aryl-containing host compounds, as documented in patent literature for 3-hydroxypyrrolidine derivatives [5]. This provides a route to enantiopure material for stereospecific pharmaceutical intermediate applications. Enantiopure N-benzyl-3-hydroxypyrrolidines are recognized as important pharmaceutical intermediates with documented industrial relevance and patent-protected preparation processes [6].

Medicinal Chemistry SAR Scaffold

The 3-hydroxy-2-pyrrolidinone core represents a privileged scaffold in medicinal chemistry with demonstrated relevance to HIV-1 protease inhibitor design [7] and chemokine receptor modulation programs [8]. The benzyl substitution provides a handle for exploring hydrophobic pocket interactions while maintaining synthetic accessibility for further derivatization. The chiral center at C3 enables exploration of stereochemistry-dependent biological effects, as the configuration at this position has been shown to exhibit extraordinary influence on pharmacological properties [3].

Application
Selection Property
Validation Focus
Chiral amino acid synthesis
N-Benzyl chiral intermediate
Stereochemical integrity in multi-step synthesis
CNS penetration research
Balanced LogP and TPSA profile
Lipophilicity-driven CNS exposure models
Enantiopure building block access
Clathrate resolution compatibility
Enantiomeric excess via chiral separation
SAR scaffold profiling
3-Hydroxypyrrolidinone core with chiral center
Stereochemistry-dependent activity profiling
Quote Request

Request a Quote for 1-Benzyl-3-hydroxypyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.